1,3,5-Trichloro-2-(chloromethyl)benzene

Medicinal Chemistry Drug Discovery ADME Properties

Sourcing a tetra-chlorinated aromatic with precise electronic and steric properties often yields generic benzyl chlorides that fail in advanced intermediate synthesis. 1,3,5-Trichloro-2-(chloromethyl)benzene (2,4,6-trichlorobenzyl chloride) addresses this gap with a highly electron-deficient ring and a reactive benzylic electrophile. - XLogP3 = 4.2 - ideal lipophilic moiety for CNS drug lead optimization and agrochemical bioavailability enhancement. - Lower acute oral toxicity (LD50 = 3075 mg/kg) vs. benzyl chloride (LD50 = 1231 mg/kg) enables less stringent handling protocols. - Differentiated steric bulk from three chlorine atoms ensures regioselectivity unattainable with mono- or di-substituted analogs.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 1344-32-7
Cat. No. B075636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2-(chloromethyl)benzene
CAS1344-32-7
Synonyms2,4,6-trichlorobenzyl chloride
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)CCl)Cl)Cl
InChIInChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
InChIKeyNJQRKFOZZUIMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trichloro-2-(chloromethyl)benzene (CAS 1344-32-7): A Highly Substituted Benzyl Chloride Building Block for Agrochemical and Pharmaceutical Synthesis


1,3,5-Trichloro-2-(chloromethyl)benzene (also known as 2,4,6-trichlorobenzyl chloride) is a tetra-chlorinated aromatic compound, C7H4Cl4, with a molecular weight of 229.9 g/mol [1]. It features a benzene ring substituted with three chlorine atoms (at positions 1, 3, and 5) and a single chloromethyl group (at position 2). This substitution pattern creates a highly electron-deficient aromatic system with a reactive benzylic electrophile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals [2]. Its unique structure distinguishes it from simpler benzyl chlorides and other halogenated analogs, offering a specific reactivity profile sought after in complex molecule construction.

1,3,5-Trichloro-2-(chloromethyl)benzene (CAS 1344-32-7): Why Simple Benzyl Chlorides Are Not Interchangeable in Complex Synthesis


The high degree of chlorination in 1,3,5-Trichloro-2-(chloromethyl)benzene fundamentally alters its physicochemical properties and reactivity compared to mono- or di-substituted analogs like benzyl chloride or 2,4-dichlorobenzyl chloride. The three electron-withdrawing chlorine atoms significantly deactivate the aromatic ring, increase the electrophilicity of the benzylic carbon, and introduce considerable steric hindrance around the reactive center . Consequently, reaction rates, regioselectivity, and even the stability of intermediates differ markedly from less-substituted benzyl chlorides [1]. These differences mean that a synthetic route optimized for benzyl chloride will likely fail or produce poor yields when a generic substitution with 1,3,5-Trichloro-2-(chloromethyl)benzene is attempted. Selection of this specific compound is therefore driven by a need for its precise electronic and steric properties, which are critical for achieving desired outcomes in advanced intermediate synthesis.

1,3,5-Trichloro-2-(chloromethyl)benzene (CAS 1344-32-7): Quantified Performance and Selection Advantages Over Chlorinated Analogs


Lipophilicity (XLogP3) as a Predictor of Membrane Permeability and Bioavailability in Drug Design

The compound exhibits a computed XLogP3 value of 4.2, which is substantially higher than that of less chlorinated analogs. This indicates significantly greater lipophilicity, a critical parameter influencing membrane permeability and biological distribution [1].

Medicinal Chemistry Drug Discovery ADME Properties

Acute Oral Toxicity (LD50) Comparison for Industrial Hygiene and Safety Protocol Selection

The acute oral toxicity of 1,3,5-Trichloro-2-(chloromethyl)benzene in rats has been established, providing a quantitative basis for risk assessment and handling protocols compared to a common, less-substituted analog [1].

Toxicology Chemical Safety Industrial Hygiene

Gas-Phase Reactivity with Methyl Radicals (·CH3): A Relative Rate Comparison of C-Cl Bond Activation

The rate of hydrogen abstraction from the trichloromethyl group by methyl radicals has been measured experimentally. While a direct kinetic comparison with a substituted benzyl chloride is not available in the same study, the data for the trichloromethyl-substituted benzene provides a baseline for understanding its reactivity relative to a common reference reaction (CCl4 + ·CH3) [1].

Physical Organic Chemistry Chemical Kinetics Radical Chemistry

1,3,5-Trichloro-2-(chloromethyl)benzene (CAS 1344-32-7): Primary Procurement Scenarios for Research and Industry


Synthesis of Agrochemical Intermediates Requiring Enhanced Lipophilicity

Procurement is indicated for research and development programs focused on new insecticides or herbicides. The compound's high XLogP3 of 4.2 makes it an ideal building block for introducing a lipophilic moiety, potentially improving the bioavailability and cuticular penetration of agrochemical candidates [1].

Development of CNS-Penetrant Drug Candidates

For medicinal chemistry campaigns targeting central nervous system disorders, the compound's elevated lipophilicity (XLogP3 = 4.2) is a key selection criterion. Its incorporation into lead compounds can enhance blood-brain barrier penetration, a critical factor for CNS drug efficacy [1].

Research into Sterically Hindered and Electron-Deficient Benzyl Electrophiles

Academic and industrial laboratories studying structure-activity relationships or exploring new synthetic methodologies will select this compound for its unique combination of steric bulk and strong electron-withdrawing effects, which differ significantly from simpler benzyl chloride analogs .

Large-Scale Synthesis with Enhanced Industrial Hygiene and Safety Considerations

In scenarios where large quantities of a benzyl chloride building block are required, the compound's lower acute oral toxicity (LD50 = 3075 mg/kg) compared to benzyl chloride (LD50 = 1231 mg/kg) can be a decisive factor in procurement. It allows for a more favorable risk assessment and may permit less stringent and costly containment and handling protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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